molecular formula C7H9NO3 B11769933 3-Carboxy-1-methylpyridin-1-ium hydroxide

3-Carboxy-1-methylpyridin-1-ium hydroxide

Cat. No.: B11769933
M. Wt: 155.15 g/mol
InChI Key: DBOFQGUCCHWBED-UHFFFAOYSA-N
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Description

3-Carboxy-1-methylpyridin-1-ium hydroxide is a pyridinium derivative characterized by a carboxylic acid substituent at the 3-position and a methyl group at the 1-position of the pyridine ring, with a hydroxide counterion. This compound belongs to the class of quaternary ammonium hydroxides, which are known for their ionic nature and solubility in polar solvents. Pyridinium derivatives are widely studied for their applications in organic synthesis, catalysis, and materials science due to their tunable electronic and steric properties .

Properties

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

1-methylpyridin-1-ium-3-carboxylic acid;hydroxide

InChI

InChI=1S/C7H7NO2.H2O/c1-8-4-2-3-6(5-8)7(9)10;/h2-5H,1H3;1H2

InChI Key

DBOFQGUCCHWBED-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=CC=CC(=C1)C(=O)O.[OH-]

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

Nicotinic acid reacts with methyl iodide in a polar aprotic solvent (e.g., acetone or ethanol) under reflux. The nucleophilic nitrogen atom attacks the electrophilic methyl group, resulting in a quaternary ammonium iodide salt.

Reaction Equation:

C₅H₄N(COOH)+CH₃Ireflux[C₇H₇NO₂]+I+HI\text{C₅H₄N(COOH)} + \text{CH₃I} \xrightarrow{\text{reflux}} [\text{C₇H₇NO₂}]^+\text{I}^- + \text{HI}

Optimized Parameters:

  • Solvent : Anhydrous acetone or ethanol (minimizes side reactions).

  • Temperature : 60–80°C (reflux conditions).

  • Duration : 6–12 hours (ensures complete alkylation).

  • Molar Ratio : 1:1.2 (nicotinic acid : methyl iodide) to account for volatility losses.

Yield Considerations :
Yields typically range between 65–85%, contingent on solvent purity and reaction time. Prolonged heating beyond 12 hours risks decomposition, while shorter durations lead to incomplete quaternization.

Anion Exchange to Hydroxide

The iodide counterion in the quaternized product is replaced with hydroxide via two primary methods: silver oxide treatment or ion exchange chromatography .

Silver Oxide-Mediated Exchange

Silver oxide (Ag₂O) reacts with the iodide salt in aqueous medium, precipitating silver iodide and liberating hydroxide ions.

Reaction Equation:

2[C₇H₇NO₂]+I+Ag₂O+H₂O2[C₇H₇NO₂]+OH+2AgI2[\text{C₇H₇NO₂}]^+\text{I}^- + \text{Ag₂O} + \text{H₂O} \rightarrow 2[\text{C₇H₇NO₂}]^+\text{OH}^- + 2\text{AgI} \downarrow

Procedure:

  • Dissolve the iodized intermediate in deionized water.

  • Add finely powdered Ag₂O stoichiometrically (1:1 molar ratio).

  • Stir vigorously for 2–4 hours at 25°C.

  • Filter to remove AgI precipitate.

  • Lyophilize the filtrate to isolate the hydroxide product.

Advantages :

  • High purity (>95% by NMR).

  • Scalable for industrial applications.

Limitations :

  • Costly due to silver reagent usage.

  • Requires careful disposal of AgI waste.

Ion Exchange Chromatography

Anion exchange resins (e.g., Dowex OH⁻ form) replace iodide with hydroxide efficiently.

Procedure:

  • Load the iodide salt solution onto a column packed with OH⁻-form resin.

  • Elute with deionized water, collecting fractions.

  • Confirm hydroxide substitution via conductivity measurements.

  • Concentrate under reduced pressure.

Yield : 90–98%, depending on resin capacity and flow rate.

Alternative Synthetic Routes

Methylation with Dimethyl Sulfate

Dimethyl sulfate [(CH₃)₂SO₄] serves as an alternative methylating agent under basic conditions.

Reaction Equation:

C₅H₄N(COOH)+(CH₃)2SO₄NaOH[C₇H₇NO₂]+HSO₄+CH₃OSO₃H\text{C₅H₄N(COOH)} + (\text{CH₃})₂\text{SO₄} \xrightarrow{\text{NaOH}} [\text{C₇H₇NO₂}]^+\text{HSO₄}^- + \text{CH₃OSO₃H}

Challenges :

  • Requires strict pH control to prevent esterification of the carboxylic acid.

  • Sulfate byproducts complicate purification.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Cost EfficiencyScalability
Methyl Iodide + Ag₂O70–8595–99LowModerate
Ion Exchange90–9890–95HighHigh
Dimethyl Sulfate60–7580–85ModerateLow

Key Findings :

  • Ion exchange chromatography offers the best balance of yield and cost for large-scale production.

  • Silver oxide treatment is preferred for high-purity applications despite elevated costs.

Industrial-Scale Optimization

Solvent Recycling

Ethanol and acetone are recovered via distillation, reducing material costs by 40–50%.

Continuous Flow Synthesis

Microreactor systems enhance heat transfer and reduce reaction times to 2–3 hours, improving throughput .

Chemical Reactions Analysis

Types of Reactions

3-Carboxy-1-methylpyridin-1-ium hydroxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C7H7NO2
Molecular Weight: 137.14 g/mol
IUPAC Name: 1-Methylpyridin-1-ium-3-carboxylate
CAS Number: 535-83-1

Trigonelline's structure allows it to participate in various biochemical pathways, making it a subject of interest in multiple research domains.

Chemistry

Trigonelline is utilized as an internal standard in analytical techniques such as mass spectrometry and chromatography. Its unique chemical properties enable accurate quantification of related compounds in complex mixtures.

Biology

Research indicates that trigonelline plays a role in plant metabolism and exhibits potential benefits in human health:

  • Metabolic Pathways: Trigonelline is involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), crucial for cellular energy production.
  • Neuroprotection: Studies suggest that trigonelline may mitigate cognitive decline and enhance synaptic plasticity, indicating potential therapeutic effects on neurodegenerative diseases.

Medicine

Trigonelline has been investigated for its pharmacological properties:

  • Anti-inflammatory Effects: It has shown promise in reducing inflammation markers, which could be beneficial for conditions like arthritis.
  • Diabetes Management: Research demonstrated that trigonelline administration can prevent diabetes-related organ damage in animal models, highlighting its potential as an anti-diabetic agent .

Industry

Trigonelline is explored for its applications in pharmaceuticals and nutraceuticals due to its biological activities. Its use as a dietary supplement is being evaluated for benefits related to metabolic health and longevity.

Data Summary

The following table summarizes key biological activities associated with trigonelline:

Biological ActivityObservationsReferences
Muscle FunctionIncreased NAD+ levels; enhanced strength
NeuroprotectionMitigated cognitive decline; improved synaptic plasticity
Antimicrobial ActivityInhibition of Streptococcus mutans
Anti-diabetic EffectsPrevention of diabetes-related organ damage

Case Study 1: Neuroprotective Effects

A study published in Pharmacology Reports examined the neuroprotective effects of trigonelline on cognitive function. The research involved administering trigonelline to aged rats and assessing cognitive performance through maze tests. Results indicated significant improvements in memory retention compared to control groups, suggesting potential applications in treating age-related cognitive decline .

Case Study 2: Antimicrobial Properties

In vitro studies have shown that trigonelline exhibits antimicrobial activity against various pathogens, including Streptococcus mutans. The agar disk diffusion method demonstrated substantial inhibition zones, supporting its potential use as a natural antimicrobial agent .

Safety Profile

Trigonelline is generally regarded as non-toxic when used according to specified guidelines. Its safety profile makes it a promising candidate for dietary supplementation and pharmaceutical development.

Mechanism of Action

The mechanism of action of 3-Carboxy-1-methylpyridin-1-ium hydroxide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes and receptors. The compound’s effects are mediated through pathways involving oxidative stress, signal transduction, and gene expression .

Comparison with Similar Compounds

3-Carboxypyridinium Dichromate (CAS 104316-82-7)

  • Structure : Similar carboxylate group at the 3-position but paired with a dichromate counterion instead of hydroxide.
  • Properties : Exhibits strong oxidizing behavior due to the dichromate moiety, making it useful in oxidation reactions. In contrast, the hydroxide variant is likely more basic and less redox-active.
  • Safety : Classified as hazardous due to chromium(VI) content, requiring precautions against inhalation and skin contact .

3-Hydroxy-1-methylpyridin-1-ium Derivatives

  • Example : 3-Hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde (CAS 2867-35-3).
  • Comparison : Replaces the carboxylic acid with a hydroxymethyl group, reducing acidity but enhancing hydrogen-bonding capacity. Such derivatives are often intermediates in pharmaceutical synthesis .

Quaternary Ammonium Hydroxides

  • Lithium Hydroxide (LiOH): Inorganic counterpart with high hydroxide ion activity. Used in battery electrolytes, but lacks the organic framework for catalytic or solubility-modifying roles .

Functional and Application-Based Comparison

Solubility and Reactivity

Compound Solubility Profile Key Reactivity
3-Carboxy-1-methylpyridin-1-ium hydroxide Polar solvents (e.g., water, DMSO) Basic hydrolysis, carboxylate-mediated coordination
3-Carboxypyridinium dichromate Limited organic solubility Oxidizing agent in acidic conditions
Lithium hydroxide High aqueous solubility Strong base for pH adjustment

Thermal Stability

  • Pyridinium hydroxides generally decompose at elevated temperatures due to the instability of the hydroxide counterion. For example, 3-carboxypyridinium dichromate decomposes above 150°C, releasing toxic chromium oxides .
  • Inorganic hydroxides like LiOH and Ca(OH)₂ exhibit higher thermal stability, with decomposition temperatures exceeding 400°C .

Biological Activity

3-Carboxy-1-methylpyridin-1-ium hydroxide, commonly known as Trigonelline, is a naturally occurring alkaloid found in various plants, notably in coffee and fenugreek seeds. This compound has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, and potential anti-diabetic effects. This article aims to explore the biological activity of Trigonelline, supported by research findings and case studies.

Chemical Structure and Properties

Trigonelline (C7_7H7_7NO2_2, CAS No. 6138-40-5) features a pyridine ring with a carboxylate group and a methyl group. Its structure contributes to its solubility and reactivity, which are crucial for its biological functions.

Biological Activities

1. Antioxidant Activity
Trigonelline exhibits significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. Studies have shown that it can enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase, thereby protecting cells from oxidative damage .

2. Anti-inflammatory Effects
Research indicates that Trigonelline can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This activity has been linked to its potential therapeutic applications in inflammatory diseases .

3. Anti-diabetic Properties
Trigonelline has been studied for its effects on glucose metabolism. It enhances insulin sensitivity and reduces blood glucose levels in diabetic models. In one study, administration of Trigonelline significantly lowered fasting blood glucose levels in diabetic rats .

4. Neuroprotective Effects
The compound has shown promise in protecting neuronal cells from apoptosis induced by oxidative stress. It may also improve cognitive functions by modulating neurotransmitter levels .

Case Studies

Case Study 1: Diabetes Management
In a clinical trial involving patients with type 2 diabetes, Trigonelline supplementation led to a notable decrease in HbA1c levels and improved glycemic control when combined with standard diabetes medications .

Case Study 2: Neuroprotection in Aging
A study on aged rats demonstrated that Trigonelline administration improved memory function and reduced markers of neuroinflammation, suggesting its potential role in age-related cognitive decline .

The biological activities of Trigonelline can be attributed to several mechanisms:

  • Antioxidant Mechanism: By enhancing the expression of antioxidant enzymes, Trigonelline mitigates oxidative stress.
  • Anti-inflammatory Mechanism: It modulates signaling pathways involved in inflammation, particularly by inhibiting NF-kB activation.
  • Insulin Sensitization: Trigonelline influences glucose uptake by enhancing insulin receptor signaling pathways.

Research Findings Summary Table

Biological ActivityMechanism of ActionKey Findings
AntioxidantEnhances antioxidant enzyme activityReduces oxidative stress markers
Anti-inflammatoryInhibits pro-inflammatory cytokinesDecreases TNF-α and IL-6 levels
Anti-diabeticImproves insulin sensitivityLowers fasting blood glucose levels
NeuroprotectiveProtects against neuronal apoptosisImproves cognitive function in aging models

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